molecular formula C14H11F4NO2S B13819625 Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13819625
M. Wt: 333.30 g/mol
InChI Key: NVHSZEFIHQPSQS-UHFFFAOYSA-N
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Description

ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that features a trifluoromethyl group, a fluorinated phenyl ring, and a thiazole ring

Properties

Molecular Formula

C14H11F4NO2S

Molecular Weight

333.30 g/mol

IUPAC Name

ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H11F4NO2S/c1-3-21-13(20)11-7(2)19-12(22-11)8-5-4-6-9(15)10(8)14(16,17)18/h4-6H,3H2,1-2H3

InChI Key

NVHSZEFIHQPSQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=C(C(=CC=C2)F)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoromethyl group and other substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: ETHYL 2-[3-FLUORO-(TRIFLUOROMETHYL)PHENYL]-4-METHYL-THIAZOLE-5-CARBOXYLATE is unique due to the combination of its trifluoromethyl group, fluorinated phenyl ring, and thiazole ring. This unique structure imparts specific chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various applications.

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